molecular formula C12H20Cl2N2 B1304913 1-(m-Methylbenzyl)piperazine dihydrochloride CAS No. 5321-61-9

1-(m-Methylbenzyl)piperazine dihydrochloride

Cat. No.: B1304913
CAS No.: 5321-61-9
M. Wt: 263.2 g/mol
InChI Key: PCGNLSMZOLZUAD-UHFFFAOYSA-N
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Description

1-(m-Methylbenzyl)piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of a piperazine ring substituted with a methylbenzyl group, which imparts unique chemical and biological properties.

Preparation Methods

The synthesis of 1-(m-Methylbenzyl)piperazine dihydrochloride typically involves the reaction of piperazine with m-methylbenzyl chloride in the presence of a suitable base. The reaction is carried out in an organic solvent such as methanol or acetonitrile. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt. Industrial production methods may involve the use of continuous flow reactors and microwave-assisted synthesis to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

1-(m-Methylbenzyl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .

Scientific Research Applications

1-(m-Methylbenzyl)piperazine dihydrochloride has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(m-Methylbenzyl)piperazine dihydrochloride involves its interaction with specific molecular targets in the body. The compound is known to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, which play a crucial role in regulating mood, cognition, and behavior. The binding of the compound to these receptors can modulate their activity, leading to various physiological effects .

Comparison with Similar Compounds

1-(m-Methylbenzyl)piperazine dihydrochloride can be compared with other similar compounds such as:

Properties

IUPAC Name

1-[(3-methylphenyl)methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-11-3-2-4-12(9-11)10-14-7-5-13-6-8-14;;/h2-4,9,13H,5-8,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGNLSMZOLZUAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60201293
Record name 1-(m-Methylbenzyl)piperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5321-61-9
Record name 1-(m-Methylbenzyl)piperazine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005321619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(m-Methylbenzyl)piperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(m-methylbenzyl)piperazine dihydrochloride
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